molecular formula C6H13NO2 B1580593 Methyl 3-(dimethylamino)propanoate CAS No. 3853-06-3

Methyl 3-(dimethylamino)propanoate

Cat. No. B1580593
CAS RN: 3853-06-3
M. Wt: 131.17 g/mol
InChI Key: VSFJOMFYABROHQ-UHFFFAOYSA-N
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Description

“Methyl 3-(dimethylamino)propanoate” is a chemical compound with the CAS number 3853-06-3 . It has a molecular weight of 131.17 .


Synthesis Analysis

The synthesis of “Methyl 3-(dimethylamino)propanoate” involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol . This process is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(dimethylamino)propanoate” consists of a methyl group (CH3), a dimethylamino group ((CH3)2N), and a propanoate group (CH2CH2CO2) .


Chemical Reactions Analysis

“Methyl 3-(dimethylamino)propanoate” can be used in the synthesis of lithium enolate via reaction with lithium diisopropylamide . It can also act as an acrylate anion equivalent for the synthesis of α-methylene esters, acids, and lactones .


Physical And Chemical Properties Analysis

“Methyl 3-(dimethylamino)propanoate” is a liquid at room temperature . It has a refractive index of 1.418 , a boiling point of 152-154 °C , and a density of 0.917 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Polymer Applications

  • Water-Soluble Thermo-Sensitive Resin : Methyl 3-(dimethylamino)propanoate is used in synthesizing water-soluble resins with tertiary amine oxide side substituents. These resins exhibit unique thermal behaviors, such as being water-soluble even after heating but becoming water-insoluble at higher temperatures. This property makes them suitable for chemical-free thermal laser imaging applications (Li An et al., 2015).

Medicinal Chemistry

  • Dynamin GTPase Inhibitors : In the development of second-generation indole-based dynamin GTPase inhibitors, the tertiary dimethylamino-propyl moiety of Methyl 3-(dimethylamino)propanoate plays a critical role in inhibiting dynamin GTPase. This compound is significant for its potent in-cell inhibition of clathrin-mediated endocytosis (C. Gordon et al., 2013).

Chemical Synthesis and Reactions

  • Polyfunctional Heterocyclic Systems : This compound is also used as a versatile synthon for the preparation of various polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and isoxazoles. It is essential in the synthesis of multifunctional compounds (Lucija Pizzioli et al., 1998).

Environmental Studies

  • Carbon Dioxide Absorption : In environmental studies, Methyl 3-(dimethylamino)propanoate derivatives have been investigated for their role in CO2 absorption systems. The focus is on finding solvents to replace toxic components in these systems, with this compound showing promise in terms of absorption properties and reaction mechanisms (H. Karlsson et al., 2019).

Antimicrobial Applications

  • Antimicrobial Agents : Derivatives of Methyl 3-(dimethylamino)propanoate have been studied for their antimicrobial effects, particularly at high pH levels. These compounds are considered effective antimicrobial agents for specific applications such as in alkaline metalworking fluids (M. Sandin et al., 1990).

Safety And Hazards

“Methyl 3-(dimethylamino)propanoate” is classified as a flammable liquid and an eye irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions .

Future Directions

“Methyl 3-(dimethylamino)propanoate” has potential applications in the synthesis of other chemical compounds. For example, it can be used as an acrylate anion equivalent for the synthesis of α-methylene esters, acids, and lactones .

properties

IUPAC Name

methyl 3-(dimethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7(2)5-4-6(8)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFJOMFYABROHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191855
Record name beta-Alanine, N,N-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(dimethylamino)propanoate

CAS RN

3853-06-3
Record name N,N-Dimethyl-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3853-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Alanine, N,N-dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Alanine, N,N-dimethyl-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(dimethylamino)propionate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Liquid dimethylamine (500 g) is added to 1800 ml of methanol cooled to -35°. A solution of 500 g of methyl acrylate in 850 ml of methanol is then added keeping the temperature between -50° and -60°. The reaction mixture is kept at -50° to -60° for 21/2 hours and then at room temperature overnight. The solvent is removed in vacuo and the residue is distilled under reduced pressure to give methyl 3-dimethylaminopropionate b.p. 60°-70°/16 mm Hg.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
850 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Papageorgiou, C Benezra - The Journal of Organic Chemistry, 1985 - ACS Publications
Scheme Io The a-methylene-7-butyrolactone moiety is part of a number of sesquiterpenes with interestingbiological ac-tivity (cytotoxic, antifungic, antibacterial properties). 1 Analogues …
Number of citations: 24 pubs.acs.org
VV Annenkov, SN Zelinskiy… - … : Online Journal of …, 2009 - researchgate.net
Synthesis of methylated oligopropylamines by the stepwise repetition of reactions between methyl acrylate and amine, amidation and reduction of the resulting amide is reported. …
Number of citations: 28 www.researchgate.net
SM George, HS Kim, MS Lah, BK Park, CG Kim… - Dalton …, 2014 - pubs.rsc.org
A series of heteroleptic strontium complexes (1–9) using a combination of different aminoalkoxides and 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd) were prepared to examine the …
Number of citations: 5 pubs.rsc.org
YJ Lu, X Zhang, S Malakar… - The Journal of …, 2020 - ACS Publications
Di-isopropylphosphino-substituted pincer-ligated iridium catalysts are found to be significantly more effective for the dehydrogenation of simple tertiary amines to give enamines than the …
Number of citations: 9 pubs.acs.org
X Zhang, S Malakar, K Krogh-Jespersen, F Hasanayn… - 2019 - chemrxiv.org
Efficient pincer-ligated iridium catalysts are reported for the dehydrogenation of simple tertiary amines to give enamines, and for the dehydrogenation of β-functionalized amines to give …
Number of citations: 1 chemrxiv.org
TJ Barton, BL Groh - The Journal of Organic Chemistry, 1985 - ACS Publications
In an attempt to utilize theconsiderable migratory aptitude of silicon in thesynthesis of 3-silylbenzofurans, the flash vacuum pyrolysis (FVP) of o-[(trimethylsilyl) ethynyl] phenol was found …
Number of citations: 70 pubs.acs.org
N Jacobi, T Lindel - 2010 - Wiley Online Library
As characteristic structural elements of several of the non‐monomeric pyrrole‐imidazole alkaloids, 1,1‐bis(imidazolyl)propenes were assembled in a facile manner by double Grignard …
PA Searle - purehost.bath.ac.uk
The shikimate pathway is the major biosynthetic route by which plants and micro-organisms produce the aromatic amino acids and a plethora of other natural products. The details of …
Number of citations: 2 purehost.bath.ac.uk
R van der Vlag, H Guo, U Hapko, N Eleftheriadis… - European Journal of …, 2019 - Elsevier
Human 15-lipoxygenase-1 (15-LOX-1) is a mammalian lipoxygenase which plays an important regulatory role in several CNS and inflammatory lung diseases. To further explore the …
Number of citations: 16 www.sciencedirect.com
Y Lu - 2017 - search.proquest.com
Efficient pincer-ligated-iridium catalysts are reported for the dehydrogenation of amines to give enamines and for the dehydrogenation of 1, 2-difunctionalized CC linkages to give the …
Number of citations: 3 search.proquest.com

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